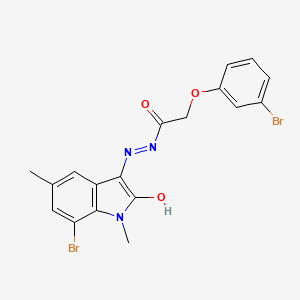
N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide, also known as DPQ, is a chemical compound that has been extensively studied for its potential therapeutic applications. DPQ belongs to the class of quinoxaline derivatives, which have been shown to possess various biological activities, including antitumor, antiviral, and antimicrobial properties.
Scientific Research Applications
N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide has also been shown to enhance the effectiveness of chemotherapy drugs, such as doxorubicin and cisplatin, in killing cancer cells. In addition to its anticancer properties, N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide has also been shown to possess antiviral and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide is not fully understood, but it is thought to involve the inhibition of DNA synthesis and repair. N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide has been shown to bind to DNA and interfere with the activity of enzymes involved in DNA synthesis and repair, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide has also been shown to inhibit the expression of various genes involved in cell proliferation and survival. In addition, N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide has been shown to activate the p53 tumor suppressor pathway, which plays a critical role in preventing the development of cancer.
Advantages and Limitations for Lab Experiments
N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide has several advantages for use in lab experiments, including its high potency and specificity for cancer cells. N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide also has low toxicity and can be easily synthesized in large quantities. However, N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide has several limitations, including its poor solubility in aqueous solutions and its tendency to form aggregates, which can affect its activity.
Future Directions
There are several future directions for research on N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide. One area of interest is the development of N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide derivatives with improved solubility and activity. Another area of interest is the investigation of the potential use of N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide in combination with other anticancer drugs to enhance their effectiveness. Finally, the potential use of N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide in other disease areas, such as viral infections and microbial infections, should also be explored.
Synthesis Methods
The synthesis of N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide involves the reaction of 2,3-diphenylquinoxaline-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with pyrrolidine-1-carbothioamide to yield N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide. The purity of N-(2,3-diphenyl-6-quinoxalinyl)-1-pyrrolidinecarbothioamide can be confirmed by various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
properties
IUPAC Name |
N-(2,3-diphenylquinoxalin-6-yl)pyrrolidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4S/c30-25(29-15-7-8-16-29)26-20-13-14-21-22(17-20)28-24(19-11-5-2-6-12-19)23(27-21)18-9-3-1-4-10-18/h1-6,9-14,17H,7-8,15-16H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOTWHRUNUVPQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(4-chlorophenyl)-2-oxoethylidene]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B6053412.png)
![6-methyl-4-[(4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-ylmethyl)thio]furo[3,4-c]pyridin-3(1H)-one](/img/structure/B6053432.png)
![1-(cyclohexylmethyl)-6-oxo-N-[3-(3-pyridinyloxy)propyl]-3-piperidinecarboxamide](/img/structure/B6053433.png)
![ethyl 4-{[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetyl}-1-piperazinecarboxylate](/img/structure/B6053440.png)

![11-methyl-4-(2-thienylmethyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B6053464.png)
![ethyl 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B6053472.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B6053482.png)
![1-(2-fluorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B6053491.png)
![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(1-methyl-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6053493.png)
![N-(3,4-dimethylphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6053496.png)

![N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6053507.png)
